
3-Bromo-2-butanol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-butanol acetate is an organic compound with the molecular formula C6H11BrO2 It is a derivative of 3-bromo-2-butanol, where the hydroxyl group is acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-bromo-2-butanol acetate typically involves the acetylation of 3-bromo-2-butanol. One common method is to react 3-bromo-2-butanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-butanol acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-butanol acetate.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products:
Nucleophilic substitution: Products include 2-butanol acetate and other substituted derivatives.
Oxidation: Products include 3-bromo-2-butanone and 3-bromo-2-butanoic acid.
Reduction: The major product is 2-butanol acetate.
Aplicaciones Científicas De Investigación
3-Bromo-2-butanol acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and stereoselective synthesis.
Medicine: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 3-bromo-2-butanol acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The acetate group can also participate in esterification and hydrolysis reactions, further expanding its reactivity profile .
Comparación Con Compuestos Similares
3-Bromo-2-butanol: The parent compound, which lacks the acetyl group.
2-Bromo-2-butanol: A structural isomer with the bromine atom on a different carbon.
3-Chloro-2-butanol acetate: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness: 3-Bromo-2-butanol acetate is unique due to its combination of a bromine atom and an acetate group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
5798-81-2 |
|---|---|
Fórmula molecular |
C6H11BrO2 |
Peso molecular |
195.05 g/mol |
Nombre IUPAC |
3-bromobutan-2-yl acetate |
InChI |
InChI=1S/C6H11BrO2/c1-4(7)5(2)9-6(3)8/h4-5H,1-3H3 |
Clave InChI |
UAENTLSAGQVMDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)
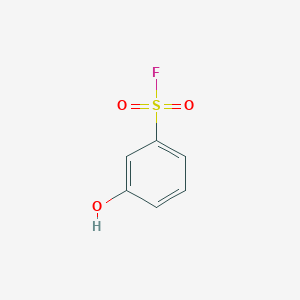
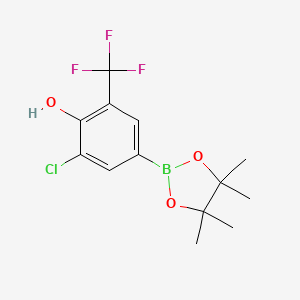
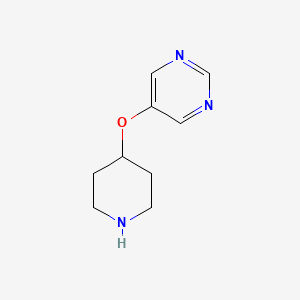

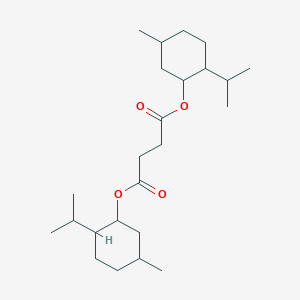
![2-Amino-6-[(2-iodoacetyl)amino]hexanoic acid](/img/structure/B12280578.png)

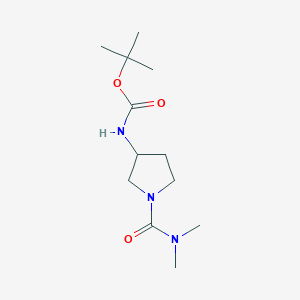
![1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12280609.png)
![7-Fluoro-2-methyl-3-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12280614.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12280618.png)

